Benzylboronic acid pinacol ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired ester after purification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylboronic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Benzylboronic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives, depending on the coupling partner.
Scientific Research Applications
Benzylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drug candidates and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
Benzylboronic acid pinacol ester can be compared with other boronic esters such as phenylboronic acid pinacol ester and cyclopropylboronic acid pinacol ester. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its specific reactivity and the types of products it forms .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- Cyclopropylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Benzylboronic acid pinacol ester stands out for its versatility and efficiency in forming complex organic molecules, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
benzyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-12(2,15)13(3,4)17-14(16)10-11-8-6-5-7-9-11/h5-9,15-16H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCDWDCNPGFCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1)(O)OC(C)(C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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